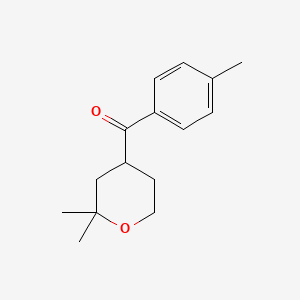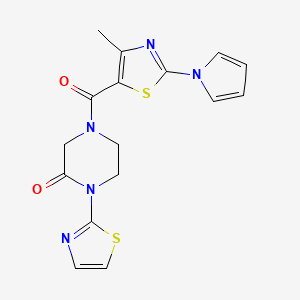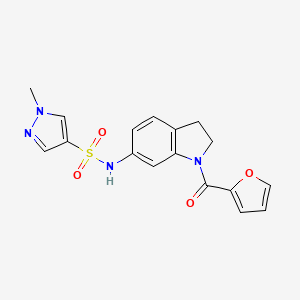
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyltetrahydro-2H-pyran-4-yl)(4-methylphenyl)methanone, also known as DMTHPM, is a synthetic compound commonly used in laboratory experiments. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. DMTHPM is a colorless solid that is soluble in polar solvents. It has a melting point of 112-114°C and a boiling point of 230-231°C. DMTHPM has a broad range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Central Nervous System Depressants : A series of novel compounds, including pyrazole derivatives, have been synthesized and evaluated for their central nervous system depressant activity, potential anticonvulsant properties, and low order of acute toxicity. These findings highlight the versatile nature of pyrazole derivatives in medicinal chemistry and their potential for the development of new therapeutic agents (Butler, Wise, & Dewald, 1984).
Prins Cyclization for Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives : Research into the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization has been conducted. This method showcases the potential for creating complex heterocyclic structures from simpler precursors, highlighting the compound's role in synthetic organic chemistry (Reddy et al., 2012).
Biological and Pharmacological Applications
- Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, demonstrating the compound's potential in drug development for treating cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Applications
- Ultrasound- or Microwave-Assisted Baeyer–Villiger Oxidation : A study on the application of a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions showcases the potential of related compounds in catalysis. This research highlights the efficiency and green chemistry aspects of using such catalysts in organic transformations (Martins, Hazra, Silva, & Pombeiro, 2016).
properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-4-6-12(7-5-11)14(16)13-8-9-17-15(2,3)10-13/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKCOOMOOUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)



![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)



